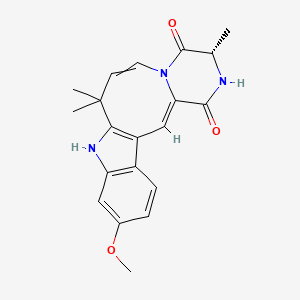

Cycloechinulin

Description

Properties

IUPAC Name |

(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-11-19(25)23-8-7-20(2,3)17-14(10-16(23)18(24)21-11)13-6-5-12(26-4)9-15(13)22-17/h5-11,22H,1-4H3,(H,21,24)/b8-7?,16-10-/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTQPWJZZZLMBI-AUHQLAKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2C=CC(C3=C(C=C2C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N/2C=CC(C3=C(/C=C2/C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthetic Pathway of Cycloechinulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloechinulin (B10787556), a diketopiperazine alkaloid derived from the fungus Aspergillus, has garnered interest due to its unique chemical structure and potential biological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for the development of novel derivatives through metabolic engineering. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the genetic basis, enzymatic machinery, and proposed chemical transformations. The pathway involves a dedicated gene cluster (ccn) encoding a suite of enzymes, including a nonribosomal peptide synthetase (NRPS), a methyltransferase, and several oxidoreductases, which collaboratively catalyze the formation of the complex this compound scaffold from the precursor amino acids L-tryptophan and L-alanine.

The this compound Biosynthetic Gene Cluster (ccn)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the ccn cluster, which has been identified in various Aspergillus species, including the opportunistic human pathogen Aspergillus fumigatus. This cluster typically comprises five key genes: ccnA, ccnB, ccnC, ccnD, and ccnE. The organization of this gene cluster is conserved among producing organisms, suggesting a tightly regulated and co-evolved biosynthetic machinery.

The Biosynthetic Pathway: A Stepwise Elucidation

The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the condensation of two precursor amino acids, L-tryptophan and L-alanine. The pathway proceeds through a series of modifications including cyclization, methylation, and oxidation to yield the final complex structure.

Step 1: Diketopiperazine Scaffold Formation by a Nonribosomal Peptide Synthetase (CcnA)

The initial and central step in this compound biosynthesis is the formation of the diketopiperazine core. This reaction is catalyzed by the nonribosomal peptide synthetase (NRPS) encoded by the ccnA gene. NRPSs are large, modular enzymes that synthesize peptides in a ribosome-independent manner. CcnA is predicted to be a di-modular NRPS.

-

Module 1: Activates L-tryptophan.

-

Module 2: Activates L-alanine.

The adenylation (A) domain of each module selects and activates its cognate amino acid as an aminoacyl adenylate. The activated amino acid is then transferred to the thiolation (T) domain (also known as a peptidyl carrier protein or PCP), where it is covalently attached as a thioester. The condensation (C) domain of the second module then catalyzes the formation of a peptide bond between the L-tryptophan on the first module and the L-alanine on the second. Finally, a terminal thioesterase (TE) or condensation-like (C-terminal) domain facilitates the cyclization of the dipeptide, releasing the diketopiperazine intermediate, cyclo(L-Trp-L-Ala) .

Step 2 & 3: Oxidative Modifications by CcnB and CcnD

Following the formation of the diketopiperazine scaffold, a series of oxidative modifications are introduced. The genes ccnB and ccnD are predicted to encode oxidoreductases. While the precise order and specific reactions catalyzed by CcnB and CcnD are still under investigation, they are believed to be involved in the hydroxylation and subsequent modifications of the indole (B1671886) ring of the tryptophan moiety. These modifications are crucial for the subsequent prenylation and cyclization steps.

Step 4: Methylation by CcnC

The gene ccnC is predicted to encode a methyltransferase. This enzyme is responsible for the methylation of a specific position on the this compound backbone. The timing of this methylation event within the overall pathway is an area of ongoing research.

Step 5: Final Oxidative Cyclization by CcnE

The final steps in the biosynthesis are thought to be catalyzed by the FAD-dependent monooxygenase encoded by ccnE . This enzyme likely facilitates a complex oxidative cyclization reaction, leading to the formation of the characteristic polycyclic structure of this compound. FAD-dependent monooxygenases are known to catalyze a wide range of oxidative reactions in secondary metabolism.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data, such as enzyme kinetics or precursor incorporation rates, for the specific enzymes involved in the this compound biosynthetic pathway. Further biochemical characterization of the Ccn enzymes is required to populate such a table.

Experimental Protocols

Gene Knockout in Aspergillus fumigatus to Confirm Gene Function

Objective: To confirm the involvement of a specific ccn gene in this compound biosynthesis by creating a targeted gene deletion mutant and analyzing its metabolic profile.

Methodology:

-

Construct Design: A gene replacement cassette is constructed using fusion PCR. This cassette consists of a selectable marker (e.g., hygromycin B resistance gene, hph) flanked by approximately 1-2 kb of the 5' and 3' untranslated regions (UTRs) of the target ccn gene.

-

Protoplast Preparation: Aspergillus fumigatus spores are germinated in liquid medium. The resulting mycelia are treated with a cell wall-degrading enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

-

Transformation: The gene replacement cassette is introduced into the protoplasts using polyethylene (B3416737) glycol (PEG)-mediated transformation.

-

Selection and Screening: Transformed protoplasts are plated on selective medium containing the appropriate antibiotic (e.g., hygromycin B). Resistant colonies are selected and screened by PCR using primers flanking the target gene locus to confirm homologous recombination and successful gene deletion.

-

Metabolite Analysis: The wild-type and mutant strains are cultured under conditions known to induce this compound production. The culture extracts are then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare their metabolic profiles. The absence of this compound and the potential accumulation of biosynthetic intermediates in the mutant strain confirm the function of the deleted gene.

Heterologous Expression and Biochemical Characterization of CcnA (NRPS)

Objective: To express and purify the CcnA enzyme and biochemically characterize its activity.

Methodology:

-

Gene Cloning and Expression Vector Construction: The full-length cDNA of ccnA is amplified from Aspergillus fumigatus and cloned into a suitable expression vector for a heterologous host, such as Saccharomyces cerevisiae or Aspergillus nidulans. The vector should contain a strong, inducible promoter.

-

Heterologous Expression: The expression vector is transformed into the chosen heterologous host. The host is then cultured under inducing conditions to promote the expression of the recombinant CcnA protein.

-

Protein Purification: The cells are harvested, lysed, and the recombinant CcnA protein is purified using affinity chromatography (e.g., using a His-tag or Strep-tag) followed by size-exclusion chromatography to obtain a highly pure enzyme preparation.

-

Enzyme Assay: The activity of the purified CcnA can be assayed using a variety of methods, including:

-

Radioactive Labeling: Incubating the enzyme with radiolabeled L-tryptophan or L-alanine and monitoring the formation of the diketopiperazine product by thin-layer chromatography (TLC) and autoradiography.

-

HPLC-MS Analysis: Incubating the enzyme with L-tryptophan, L-alanine, and ATP, and analyzing the reaction mixture by HPLC-MS to detect the formation of cyclo(L-Trp-L-Ala).

-

-

Substrate Specificity: The substrate specificity of the adenylation domains can be determined by incubating the purified enzyme with various amino acid substrates and measuring the ATP-pyrophosphate (PPi) exchange reaction.

Visualizations

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for CcnA characterization.

Unveiling Cycloechinulin: A Technical Guide to its Discovery and Isolation from Aspergillus ochraceus

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, isolation, and characterization of Cycloechinulin, a diketopiperazine alkaloid, from the fungus Aspergillus ochraceus. This document provides a comprehensive overview of the experimental protocols, quantitative data, and biosynthetic context for researchers interested in this fungal metabolite.

Discovery and Background

This compound was first reported in 1992 by De Guzman and colleagues, who isolated it in minute quantities from the sclerotia of Aspergillus ochraceus. A more substantial isolation was later achieved in 2001 from the mycelial mat of Aspergillus ochraceus, specifically the Australian isolate D2306. This Trp-Ala-derived alkaloid possesses a molecular formula of C20H21N3O3 and its structure has been unequivocally confirmed through X-ray diffraction analysis[1]. Initial biological screening has revealed that this compound exhibits moderate insecticidal activity against the lepidopteran crop pest Helicoverpa zea[1].

Quantitative Data

The following tables summarize the key quantitative data associated with the isolation and characterization of this compound.

Table 1: Isolation and Physical Properties

| Parameter | Value | Source |

| Producing Organism | Aspergillus ochraceus (Australian isolate D2306) | [1] |

| Source of Compound | Mycelial Mat | [1] |

| Yield | ~100 mg/m² of mycelial mat | |

| Molecular Formula | C20H21N3O3 | [1] |

| Molecular Weight | 351.41 g/mol |

Table 2: Spectroscopic Data for this compound

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | Mass Spectrometry |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm | m/z Value |

| Data not available in search results | Data not available in search results | Data not available in search results |

Note: Specific chemical shifts and mass-to-charge ratios were not available in the searched literature. Researchers should refer to the primary publication by De Guzman et al. (1992) for this detailed information.

Experimental Protocols

The following protocols are based on the methodologies described in the scientific literature for the cultivation of Aspergillus ochraceus and the subsequent isolation and purification of this compound.

Fungal Cultivation

-

Organism : Aspergillus ochraceus, Australian isolate D2306.

-

Growth Medium : Sabouraud's agar (B569324) plates.

-

Cultivation Conditions :

-

pH: 5.9

-

Temperature: 298 K (25 °C)

-

Incubation Time: 10-14 days.

-

-

Harvesting : After the incubation period, the mycelial mat is carefully separated from the agar medium.

Extraction of this compound

-

Washing : The harvested mycelial mat is thoroughly washed with distilled water to remove any remaining medium components.

-

Extraction Solvent : Chloroform (B151607) (CHCl₃) is used for the extraction of the crude secondary metabolites from the mycelial mat.

-

Procedure : a. The washed mycelial mat is submerged in chloroform. b. The mixture is agitated or sonicated to ensure efficient extraction of the metabolites into the solvent. c. The chloroform extract is then separated from the fungal biomass. This process may be repeated to maximize the yield. d. The combined chloroform extracts are concentrated under reduced pressure to yield a crude extract.

Purification by Preparative Thin-Layer Chromatography (TLC)

-

Stationary Phase : Silica (B1680970) gel plates suitable for preparative chromatography.

-

Sample Application : The concentrated crude extract is dissolved in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of chloroform and methanol) and applied as a narrow band onto the baseline of the preparative TLC plate.

-

Mobile Phase (Eluent) : A suitable solvent system is required to achieve good separation of this compound from other components in the crude extract. The exact composition of the mobile phase is not specified in the available literature and would need to be determined empirically through analytical TLC trials. A common starting point for separating moderately polar compounds like alkaloids on silica gel could be a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).

-

Development : The TLC plate is placed in a developing chamber saturated with the mobile phase vapor and allowed to develop until the solvent front reaches near the top of the plate.

-

Visualization : The separated bands on the TLC plate can be visualized under UV light (if the compound is UV active) or by using a suitable staining reagent.

-

Isolation : The band corresponding to this compound is carefully scraped from the plate.

-

Elution : The scraped silica gel is then washed with a polar solvent (e.g., methanol (B129727) or a mixture of chloroform and methanol) to elute the pure compound.

-

Final Step : The solvent is evaporated from the eluate to yield purified this compound.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Proposed Biosynthetic Pathway

The biosynthesis of echinulin-type alkaloids, including this compound, originates from the amino acids L-tryptophan and L-alanine. These precursors undergo a series of enzymatic reactions to form the characteristic diketopiperazine core, which is then further modified.

Caption: Putative biosynthetic pathway of this compound.

References

Spectroscopic data (NMR, MS) for Cycloechinulin structure elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic and Structural Analysis of the Fungal Metabolite Cycloechinulin (B10787556).

This compound is a diketopiperazine fungal metabolite derived from the amino acids L-tryptophan and L-alanine, primarily isolated from fungi of the Aspergillus genus, such as Aspergillus ochraceus. Its structure, confirmed by X-ray crystallography, presents a complex polycyclic system that has intrigued natural product chemists. This technical guide provides a comprehensive overview of the spectroscopic data and methodologies integral to the structure elucidation of this compound, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data for Structure Elucidation

The definitive structural analysis of this compound relies on a combination of one- and two-dimensional NMR experiments and high-resolution mass spectrometry. While a complete, publicly available dataset of experimentally obtained NMR and MS data for this compound is not readily found in the literature, this guide presents the expected spectroscopic characteristics based on its core structure, cyclo(L-alanyl-L-tryptophyl), and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For this compound, a combination of ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments would be employed to assign all proton and carbon signals and establish connectivity within the molecule.

Table 1: Expected ¹H NMR Spectroscopic Data for the Cyclo(L-alanyl-L-tryptophyl) Core of this compound.

| Proton | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

|---|---|---|---|

| Indole-NH | > 10 | singlet | Chemical shift is solvent-dependent. |

| Aromatic (Indole Ring) | 7.0 - 8.0 | multiplet | Five protons on the indole (B1671886) ring. |

| Amide-NH (Ala & Trp) | 7.5 - 8.5 | singlet | Two distinct signals, sensitive to solvent and temperature. |

| α-H (Ala & Trp) | 3.5 - 4.5 | multiplet | Two signals corresponding to the alpha-protons of each amino acid residue. |

| β-CH₂ (Trp) | 3.0 - 3.5 | multiplet | Diastereotopic protons of the tryptophan side chain. |

| β-CH₃ (Ala) | 1.0 - 1.5 | doublet | Methyl group of the alanine (B10760859) residue. |

Table 2: Expected ¹³C NMR Spectroscopic Data for the Cyclo(L-alanyl-L-tryptophyl) Core of this compound.

| Carbon | Expected Chemical Shift (δ) ppm | Notes |

|---|---|---|

| Carbonyl (C=O) | 165 - 175 | Two signals for the two amide carbonyl carbons. |

| Aromatic (Indole Ring) | 110 - 140 | Multiple signals for the carbons of the indole ring. |

| α-C (Ala & Trp) | 50 - 60 | Two signals for the alpha-carbons of each amino acid residue. |

| β-C (Trp) | 25 - 35 | Carbon of the tryptophan side chain. |

| β-C (Ala) | 15 - 25 | Methyl carbon of the alanine residue. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about the connectivity of the molecule through the analysis of its fragmentation patterns.

Table 3: Expected Mass Spectrometry Data for this compound.

| Ion | Expected m/z | Notes |

|---|---|---|

| [M+H]⁺ | 352.1656 | Calculated for C₂₀H₂₂N₃O₃⁺ |

| Key Fragment | 130.0657 | Corresponds to the stable quinolinium ion from the tryptophan side chain. |

| Key Fragment | Varies | Fragments resulting from the cleavage of the diketopiperazine ring. |

Experimental Protocols

The successful elucidation of this compound's structure hinges on meticulous experimental procedures for sample preparation and data acquisition.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical for achieving good signal resolution and avoiding signal overlap with the solvent peak.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (typically 400 MHz or higher).

-

¹H NMR: A standard one-dimensional proton spectrum is acquired to identify the types and number of protons.

-

¹³C NMR: A one-dimensional carbon spectrum, often proton-decoupled, is acquired to determine the number of unique carbon atoms.

-

2D COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different structural fragments.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule.

-

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a solvent compatible with the ionization source, such as methanol (B129727) or acetonitrile.

-

Data Acquisition:

-

Ionization: Electrospray ionization (ESI) is a common and suitable "soft" ionization technique for diketopiperazine alkaloids, which minimizes in-source fragmentation and allows for the observation of the intact molecular ion.

-

Mass Analysis: The analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

HRMS: A full scan in positive ion mode is acquired to determine the accurate mass of the protonated molecular ion ([M+H]⁺), which is used to confirm the elemental composition.

-

MS/MS: The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern. The analysis of these fragment ions helps to confirm the structural subunits of the molecule.

-

Visualizing Key Processes

To better understand the experimental and biological context of this compound, the following diagrams illustrate key workflows and pathways.

Conclusion

The structural elucidation of complex natural products like this compound is a meticulous process that heavily relies on the synergistic application of advanced spectroscopic techniques. While the complete experimental NMR and MS data for this compound remains to be consolidated in publicly accessible literature, the foundational knowledge of its core structure and the well-established methodologies for analyzing diketopiperazine alkaloids provide a robust framework for its characterization. This guide serves as a valuable resource for researchers and professionals in the field, offering insights into the data, protocols, and biological context essential for the study of this intriguing fungal metabolite.

Cycloechinulin: A Fungal-Derived Indole Alkaloid with Therapeutic Potential

An In-depth Technical Guide on the Natural Sources, Fungal Producers, and Scientific Methodologies Associated with Cycloechinulin.

Introduction

This compound is a diketopiperazine indole (B1671886) alkaloid, a class of secondary metabolites produced by various fungal species. Structurally, it is derived from the amino acids L-tryptophan and L-alanine. This compound and its derivatives have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antibacterial, cytotoxic, and antioxidant properties. This technical guide provides a comprehensive overview of the natural sources of this compound, with a focus on its fungal producers. It further details the experimental protocols for its isolation, purification, and characterization, and explores its proposed biosynthetic pathway and mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources and Fungal Producers

This compound is exclusively known to be of fungal origin. The primary producers of this metabolite belong to the genus Aspergillus. Several species within this genus have been identified as sources of this compound and its analogues.

Primary Fungal Producers:

-

Aspergillus ochraceus : This species is a well-documented producer of this compound.[1] Studies have reported the isolation of this compound from the mycelial mat of A. ochraceus.

-

Aspergillus novofumigatus : Research has led to the isolation of ent-Cycloechinulin, an enantiomer of this compound, from this fungal species.

-

Aspergillus chevalieri : Various indole diketopiperazine alkaloids, structurally related to this compound, have been isolated from this species, particularly from strains derived from marine environments.[2]

-

Aspergillus amstelodami : This species has been reported to produce a variety of indole diketopiperazine alkaloids, including neoechinulin (B12335001), a close analogue of this compound.

-

Aspergillus variecolor : This halotolerant fungus is known to produce a range of isoechinulin-type alkaloids.

The production of this compound and its derivatives can be influenced by various factors, including the fungal strain, culture medium composition, and fermentation conditions such as pH, temperature, and incubation time.

Quantitative Data on this compound Production

The yield of this compound from fungal sources can vary significantly. The following table summarizes the available quantitative data on the production of this compound and related compounds from different Aspergillus species.

| Fungal Species | Compound | Culture Conditions | Yield | Reference |

| Aspergillus ochraceus | This compound | Solid culture on Sabouraud agar | Not specified | [1] |

| Aspergillus chevalieri | Neoechinulin B and related alkaloids | Liquid fermentation | 4 to 32 µg/mL (MIC values) | [2] |

| Aspergillus alliaceus | Ochratoxin A (related mycotoxin) | Potato Dextrose Broth (PDB) and Yeast Extract-Sucrose (YES) broth | Up to 30 µg/mL | [3] |

Note: Quantitative yield data for this compound is not always explicitly reported in the literature. The provided data for related compounds offers an insight into the production capabilities of these fungal species. Further optimization of culture conditions can potentially enhance the yield of this compound.

Experimental Protocols

Fungal Culture and Fermentation

Objective: To cultivate the fungal producer for the biosynthesis of this compound.

Materials:

-

Pure culture of the selected Aspergillus species (e.g., Aspergillus ochraceus).

-

Appropriate culture medium (e.g., Potato Dextrose Agar (PDA), Potato Dextrose Broth (PDB), or Yeast Extract-Sucrose (YES) broth).

-

Sterile Petri dishes or Erlenmeyer flasks.

-

Incubator.

Protocol:

-

Prepare the desired culture medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Inoculate the sterile medium with the spores or mycelia of the Aspergillus species under aseptic conditions.

-

For solid cultures, incubate the Petri dishes at a controlled temperature (typically 25-30°C) for a specified period (e.g., 10-14 days) until sufficient fungal growth is observed.

-

For liquid cultures, incubate the flasks in a shaking incubator to ensure proper aeration and growth.

-

Monitor the cultures periodically for growth and signs of contamination.

Extraction of this compound

Objective: To extract the crude secondary metabolites, including this compound, from the fungal biomass and/or culture broth.

Materials:

-

Fungal culture (mycelial mat and/or broth).

-

Organic solvents (e.g., ethyl acetate (B1210297) (EtOAc), methanol (B129727) (MeOH), chloroform).

-

Separatory funnel.

-

Rotary evaporator.

Protocol:

-

Harvest the fungal biomass by filtration or centrifugation.

-

If extracting from the mycelium, dry the biomass and then grind it into a fine powder.

-

Macerate the powdered mycelium or the entire culture (biomass and broth) with an appropriate organic solvent (e.g., ethyl acetate) at room temperature.

-

Repeat the extraction process multiple times to ensure complete recovery of the metabolites.

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

Objective: To isolate and purify this compound from the crude extract.

Materials:

-

Crude extract.

-

Silica (B1680970) gel for column chromatography.

-

Sephadex LH-20 for size-exclusion chromatography.

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform).

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

-

Thin-Layer Chromatography (TLC) plates for monitoring the separation.

Protocol:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate and then methanol).

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing the compound of interest based on the TLC profile.

-

Further purify the combined fractions using Sephadex LH-20 column chromatography with a suitable solvent (e.g., methanol) to remove smaller impurities.

-

For final purification, employ preparative HPLC with a C18 column and a suitable mobile phase (e.g., a mixture of methanol and water or acetonitrile (B52724) and water).

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Characterization of this compound

Objective: To confirm the identity and structure of the purified this compound.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy are used to determine the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

-

-

Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.

-

-

X-ray Crystallography:

-

This technique can be used to determine the three-dimensional structure of the molecule if a suitable crystal can be obtained.

-

Spectroscopic Data for this compound:

The following table summarizes the characteristic spectroscopic data for this compound.

| Technique | Key Data |

| ¹H NMR | Signals corresponding to aromatic protons of the indole ring, methoxy (B1213986) group, and aliphatic protons of the diketopiperazine ring and side chains. |

| ¹³C NMR | Resonances for carbonyl carbons of the diketopiperazine ring, aromatic carbons of the indole moiety, and aliphatic carbons. |

| HR-ESI-MS | Provides the exact mass, allowing for the determination of the molecular formula (C₂₄H₂₉N₃O₃ for neoechinulin B, a related compound). |

Biosynthetic Pathway and Mechanism of Action

Proposed Biosynthetic Pathway of this compound

The biosynthesis of indole diketopiperazine alkaloids like this compound is believed to be initiated by the action of non-ribosomal peptide synthetases (NRPSs). These large, multi-domain enzymes are responsible for the condensation of amino acid precursors. While the specific gene cluster for this compound biosynthesis has not been fully elucidated, a plausible pathway can be proposed based on the biosynthesis of similar fungal metabolites.

Caption: Proposed biosynthetic pathway of this compound.

The proposed pathway involves the initial condensation of L-tryptophan and L-alanine by an NRPS to form the diketopiperazine core. This is followed by a series of post-modification steps, including prenylation by a prenyltransferase and subsequent oxidative modifications and cyclizations catalyzed by various tailoring enzymes, such as oxidoreductases, to yield the final this compound structure.

Proposed Mechanism of Action

The precise signaling pathway through which this compound exerts its biological effects is not yet fully understood. However, based on studies of related diketopiperazine alkaloids, a general mechanism involving the induction of apoptosis (programmed cell death) in cancer cells can be proposed.

Caption: Proposed mechanism of action of this compound via apoptosis induction.

This proposed mechanism suggests that this compound may induce cellular stress, possibly through the generation of reactive oxygen species (ROS). This can lead to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c, which in turn activates a cascade of caspases, the key executioner enzymes of apoptosis, ultimately leading to programmed cell death.

Conclusion

This compound, a fungal-derived diketopiperazine indole alkaloid, represents a promising natural product with significant therapeutic potential. The genus Aspergillus stands out as the primary source of this compound and its analogues. While the detailed biosynthetic pathway and specific mechanism of action are still under investigation, the available scientific literature provides a solid foundation for further research and development. The experimental protocols outlined in this guide offer a practical framework for the isolation, purification, and characterization of this compound, paving the way for more in-depth studies into its pharmacological properties and potential applications in medicine. Continued exploration of the vast chemical diversity of fungal metabolites is crucial for the discovery of novel therapeutic agents.

References

- 1. Bioactive Indole Diketopiperazine Alkaloids from the Marine Endophytic Fungus Aspergillus sp. YJ191021 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Indole Diketopiperazine Alkaloids from the Deep-Sea Cold Seep-Derived Fungus Aspergillus chevalieri - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive annotation of secondary metabolite biosynthetic genes and gene clusters of Aspergillus nidulans, A. fumigatus, A. niger and A. oryzae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Cycloechinulin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cycloechinulin is a naturally occurring diketopiperazine alkaloid isolated from fungi of the Aspergillus genus. As a member of a chemical class known for a wide range of biological activities, this compound represents a potential starting point for drug discovery and development. However, a comprehensive review of the existing scientific literature reveals a significant gap in the understanding of its specific mechanism of action. While its structure is defined, detailed studies elucidating its molecular targets, effects on cellular signaling pathways, and quantitative bioactivity are not extensively reported.

This technical guide addresses this knowledge gap by providing a framework for the investigation of this compound's mechanism of action. It summarizes the known biological activities of the broader class of fungal diketopiperazine alkaloids, presents hypothetical yet representative quantitative data, and details essential experimental protocols for its characterization. Furthermore, this document includes visualizations of a potential experimental workflow and hypothetical signaling pathways that this compound may modulate, based on the activities of structurally related compounds. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound and other novel fungal metabolites.

Introduction to this compound and Diketopiperazine Alkaloids

This compound is a fungal metabolite belonging to the diketopiperazine class of compounds.[1][2] These molecules are cyclic dipeptides, often featuring complex substitutions that contribute to their diverse biological activities.[3][4] Fungi, particularly from the Aspergillus species, are prolific producers of a vast array of secondary metabolites, including various diketopiperazines.[5] These compounds have been reported to exhibit a range of pharmacological effects, including cytotoxic, anti-inflammatory, antiviral, and neuroprotective properties.

The only specific biological activity reported for this compound in the available literature is the reduction of weight gain in corn earworms when administered at a dose of 100 ppm in their diet. While this suggests potential insecticidal or metabolic regulatory properties, its effects on human cells and biological systems remain largely unexplored. Given the therapeutic potential of the diketopiperazine scaffold, a thorough investigation into the mechanism of action of this compound is warranted.

Potential Biological Activities and Quantitative Data

While specific quantitative data for this compound is not available in the public domain, the biological activities of related diketopiperazine alkaloids can inform our expectations. This class of compounds has shown promise in several therapeutic areas. To aid researchers in contextualizing their findings, the following table presents illustrative quantitative data typical for bioactive fungal metabolites.

Table 1: Illustrative Quantitative Bioactivity Data for Fungal Diketopiperazines

| Biological Activity | Assay Type | Target/Cell Line | Metric | Illustrative Value | Significance |

| Cytotoxicity | MTT Assay | MCF-7 (Human Breast Cancer) | IC50 | 15 µM | Concentration required to inhibit the growth of 50% of the cancer cells. |

| Cytotoxicity | Caspase-3/7 Glo Assay | A549 (Human Lung Cancer) | EC50 | 10 µM | Concentration to elicit a 50% maximal response in apoptosis induction. |

| Anti-inflammatory | Griess Assay | RAW 264.7 Macrophages | IC50 | 25 µM | Concentration to inhibit 50% of LPS-induced nitric oxide production. |

| Anti-inflammatory | NF-κB Reporter Assay | HEK293T | IC50 | 5 µM | Concentration to inhibit 50% of TNF-α-induced NF-κB activation. |

| Neuroprotection | Oxidative Stress Assay | SH-SY5Y Neuroblastoma | EC50 | 20 µM | Concentration to provide 50% protection against H2O2-induced cell death. |

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to provide a template for the types of quantitative data that should be generated for this compound.

Recommended Experimental Protocols

To elucidate the mechanism of action of this compound, a systematic approach involving a series of well-defined experiments is necessary. The following protocols are standard methodologies for characterizing novel bioactive compounds.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052), and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol for Anti-inflammatory Activity (Nitric Oxide Assay)

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: The plate is incubated for 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Data Acquisition: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

-

Data Analysis: A standard curve using sodium nitrite is generated to quantify the nitrite concentration. The percentage of nitric oxide inhibition is calculated relative to the LPS-only treated cells. The IC50 value is then determined.

Visualizing the Path to Mechanism of Action

To provide a clear visual guide for the research process and potential molecular interactions, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound, as a member of the bioactive diketopiperazine alkaloid family, holds potential for further investigation in drug discovery. The current body of literature, however, is insufficient to define its precise mechanism of action. This guide provides a strategic framework for researchers to systematically explore its cytotoxic, anti-inflammatory, and other potential biological activities.

Future research should prioritize the generation of robust quantitative data through the standardized experimental protocols outlined herein. Successful identification of its molecular target(s) will be a critical step in understanding its cellular effects and will pave the way for medicinal chemistry efforts to optimize its structure for improved potency and selectivity. The diagrams provided offer a visual roadmap for this research endeavor, from initial screening to the ultimate elucidation of its molecular mechanism. Through such a systematic approach, the therapeutic potential of this compound can be thoroughly evaluated.

References

Investigating the Cytotoxicity of Cycloechinulin on Cancer Cell Lines: A Technical Guide

Notice to the Reader: Initial comprehensive searches for "Cycloechinulin" have revealed a significant lack of publicly available scientific data regarding its specific cytotoxic effects on cancer cell lines. While it is identified as a diketopiperazine fungal metabolite[1], detailed quantitative data (IC50 values), specific experimental protocols, and elucidated signaling pathways pertaining to its anti-cancer activity are not sufficiently documented in the accessible literature to fulfill the requirements of this in-depth technical guide.

Therefore, this document will proceed by outlining the established methodologies and frameworks used to investigate the cytotoxicity of novel compounds, using the broader class of indole (B1671886) alkaloids —to which this compound belongs—as a reference point. This guide will serve as a template for the research that would be necessary to evaluate this compound's potential as an anti-cancer agent. We will propose a hypothetical framework for its investigation, drawing parallels from well-studied indole alkaloids.

Introduction to this compound and its Therapeutic Potential

This compound is a fungal metabolite belonging to the diketopiperazine class of indole alkaloids[1]. Indole alkaloids, a large and structurally diverse group of natural products, are known to exhibit a wide range of biological activities, including potent cytotoxic effects against various cancer cell lines.[2][3][4] Prominent examples of indole alkaloids used in oncology include the vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine, which are established chemotherapeutic agents. The therapeutic potential of many indole alkaloids stems from their ability to interfere with key cellular processes in cancer cells, such as cell division, proliferation, and survival signaling pathways.

Given its chemical classification, this compound is a candidate for investigation as a potential anti-cancer compound. A systematic evaluation of its cytotoxicity would be the foundational step in exploring this potential.

Quantitative Assessment of Cytotoxicity: A Hypothetical Framework

To assess the cytotoxic potential of this compound, a panel of human cancer cell lines representing different tumor types would be utilized. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, in this case, cell proliferation.

Table 1: Hypothetical IC50 Values of this compound against Various Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |

| HeLa | Cervical Cancer | 15.5 |

| A549 | Lung Cancer | 22.8 |

| MCF-7 | Breast Cancer | 18.2 |

| PC-3 | Prostate Cancer | 25.1 |

| HepG2 | Liver Cancer | 20.7 |

| HT-29 | Colon Cancer | 30.4 |

| U-937 | Leukemia | 12.3 |

Note: The values presented in this table are purely hypothetical and are for illustrative purposes to demonstrate how such data would be presented. Actual experimental data is required for a valid assessment.

Experimental Protocols

A thorough investigation into the cytotoxicity of a novel compound like this compound would involve a series of well-defined experimental protocols.

Cell Culture and Maintenance

Human cancer cell lines (e.g., HeLa, A549, MCF-7, PC-3, HepG2, HT-29, and U-937) would be obtained from a reputable cell bank. Cells would be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow for the conversion of MTT into formazan (B1609692) crystals by metabolically active cells.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the cytotoxicity of this compound.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by this compound, further assays would be necessary.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells.

-

Cell Cycle Analysis (Propidium Iodide Staining): This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest induced by the compound.

Potential Signaling Pathways Modulated by this compound

Based on the known mechanisms of other indole alkaloids, this compound could potentially exert its cytotoxic effects by modulating several key signaling pathways that are often dysregulated in cancer.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and survival. Many indole alkaloids have been shown to target this pathway.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Its inhibition is a common mechanism for anti-cancer drugs.

-

Apoptosis Pathway: this compound could induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

-

Tubulin Polymerization: Similar to vinca alkaloids, this compound could potentially interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.

Hypothetical Signaling Pathways Affected by this compound

Caption: Potential signaling pathways modulated by this compound.

Conclusion and Future Directions

While direct experimental evidence for the cytotoxicity of this compound on cancer cell lines is currently lacking in the public domain, its classification as an indole alkaloid suggests it is a promising candidate for anti-cancer drug discovery. The experimental framework outlined in this guide provides a roadmap for the systematic investigation of its cytotoxic properties and underlying molecular mechanisms. Future research should focus on performing these foundational studies to determine the IC50 values of this compound against a broad panel of cancer cell lines, elucidating its mechanism of action through apoptosis and cell cycle analysis, and identifying the specific signaling pathways it modulates. Such studies are essential to validate the therapeutic potential of this compound and to warrant its further development as a novel anti-cancer agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic activity of indole alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Target Identification Studies for Cycloechinulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloechinulin, a diketopiperazine fungal metabolite, represents a class of natural products with potential therapeutic value. However, its molecular targets and mechanism of action remain largely unelucidated. The identification of specific cellular binding partners is a critical step in advancing this compound from a bioactive compound to a potential drug candidate. This technical guide provides a comprehensive overview of preliminary strategies for identifying the molecular targets of this compound. It details experimental protocols for three robust and widely used target identification methodologies: Affinity Purification followed by Mass Spectrometry (AP-MS), Drug Affinity Responsive Target Stability (DARTS), and Cellular Thermal Shift Assay (CETSA). Furthermore, based on the activity of structurally related compounds, this guide proposes the Angiopoietin-2/Tyrosine-protein kinase receptor-2 (Ang2/Tie2) signaling pathway as a potential, albeit hypothetical, target for this compound and outlines a framework for its investigation.

Introduction to this compound and the Imperative of Target Identification

This compound is a natural product belonging to the diketopiperazine class of fungal metabolites.[1] While the biological activities of many natural products are well-documented, a significant hurdle in their development as therapeutic agents is the identification of their specific molecular targets.[2][3] Understanding the direct binding partners of a bioactive compound like this compound is essential for elucidating its mechanism of action, predicting potential on- and off-target effects, and enabling structure-activity relationship (SAR) studies for lead optimization.

Phenotype-based screening, which identifies compounds that produce a desired biological effect, often yields hits with unknown mechanisms.[4] Target identification is the subsequent, crucial step to deorphanize these molecules.[4] Modern chemical biology and proteomics have furnished a variety of powerful techniques to address this challenge, broadly categorized into affinity-based and label-free methods. This guide will focus on providing detailed protocols for both approaches to facilitate the initiation of target identification studies for this compound.

Hypothesized Target Pathway: Ang2/Tie2 Signaling

While no direct targets of this compound have been identified, studies on other diketopiperazine compounds offer a rational starting point for hypothesis-driven target discovery. A derivative of Cryptoechinuline D, a structurally related diketopiperazine, has been shown to inhibit the Angiopoietin-2 (Ang2)/Tie2 signaling pathway, which is critically involved in angiogenesis. This pathway is a key regulator of vascular development and remodeling. Ang2 can act as both an agonist and an antagonist of the Tie2 receptor, a receptor tyrosine kinase expressed on endothelial cells. The binding of angiopoietins to Tie2 initiates downstream signaling cascades, including the PI3K/Akt pathway, which is involved in cell survival and migration. Given the precedent set by a similar natural product scaffold, the Ang2/Tie2 pathway presents a plausible, albeit unconfirmed, target for this compound.

Below is a diagram illustrating the hypothesized modulation of the Ang2/Tie2 signaling pathway by this compound.

Experimental Protocols for Target Identification

The following sections provide detailed protocols for three distinct and complementary experimental approaches to identify the molecular targets of this compound.

Affinity Purification followed by Mass Spectrometry (AP-MS)

This method relies on immobilizing a derivative of this compound onto a solid support to "fish" for its binding partners in a cell lysate. Photoaffinity labeling can be incorporated to covalently link the compound to its target, which is particularly useful for capturing transient or weak interactions.

-

Synthesis of this compound Affinity Probe:

-

Synthesize a derivative of this compound containing a linker and a biotin (B1667282) tag. The linker position should be chosen carefully to minimize disruption of the compound's biological activity.

-

Characterize the synthesized probe by NMR and mass spectrometry to confirm its structure and purity.

-

-

Immobilization of Affinity Probe:

-

Resuspend streptavidin-coated magnetic beads in a suitable binding buffer (e.g., PBS with 0.05% Tween-20).

-

Incubate the beads with an excess of the biotinylated this compound probe for 1-2 hours at room temperature with gentle rotation.

-

Wash the beads extensively with the binding buffer to remove any unbound probe.

-

-

Preparation of Cell Lysate:

-

Culture cells of interest (e.g., a cell line known to be sensitive to this compound's effects) to ~80-90% confluency.

-

Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pulldown:

-

Incubate the clarified cell lysate with the this compound-probe-conjugated beads for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of lysate with beads conjugated to biotin alone.

-

For competition experiments, pre-incubate the lysate with an excess of free, unmodified this compound before adding the probe-conjugated beads.

-

-

Washing and Elution:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

-

Protein Separation and Identification:

-

Separate the eluted proteins by 1D SDS-PAGE.

-

Visualize the protein bands using a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).

-

Excise protein bands that are present in the this compound pulldown but absent or significantly reduced in the control and competition lanes.

-

Perform in-gel trypsin digestion of the excised bands.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

-

| Protein ID | This compound Pulldown (Spectral Counts) | Control Pulldown (Spectral Counts) | Competition Pulldown (Spectral Counts) | Fold Enrichment |

| P12345 (Tie2) | 152 | 5 | 12 | 30.4 |

| Q67890 | 12 | 8 | 10 | 1.5 |

| R54321 | 145 | 130 | 140 | 1.1 |

Table 1: Hypothetical quantitative data from an AP-MS experiment for this compound. Spectral counts are used as a semi-quantitative measure of protein abundance.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies protein targets based on the principle that small molecule binding can stabilize a protein and make it more resistant to proteolysis. This technique is advantageous as it does not require chemical modification of the compound of interest.

-

Cell Lysate Preparation:

-

Prepare a clarified cell lysate as described in the AP-MS protocol (Section 3.1.3).

-

-

Compound Treatment:

-

Aliquot the cell lysate into multiple tubes.

-

Treat the aliquots with varying concentrations of this compound or with the vehicle (e.g., DMSO) as a negative control.

-

Incubate for 1 hour at room temperature.

-

-

Limited Proteolysis:

-

Add a protease, such as pronase or thermolysin, to each tube. The optimal protease concentration and digestion time should be determined empirically.

-

Incubate for a specific time (e.g., 10-30 minutes) at room temperature.

-

-

Stopping the Reaction and Sample Preparation:

-

Stop the proteolytic digestion by adding SDS-PAGE loading buffer and boiling the samples for 5-10 minutes.

-

-

Protein Analysis:

-

Separate the protein samples by 1D SDS-PAGE.

-

Stain the gel with Coomassie Blue.

-

Identify protein bands that are more intense (i.e., protected from digestion) in the this compound-treated lanes compared to the vehicle control lanes.

-

Excise these protected bands and identify the proteins by LC-MS/MS as described in the AP-MS protocol (Section 3.1.6).

-

| Protein ID | Vehicle Control (Band Intensity) | 10 µM this compound (Band Intensity) | 50 µM this compound (Band Intensity) | Protection Ratio (50 µM vs. Control) |

| P12345 (Tie2) | 100 | 250 | 480 | 4.8 |

| Q67890 | 110 | 115 | 120 | 1.1 |

| R54321 | 500 | 510 | 490 | 0.98 |

Table 2: Hypothetical quantitative data from a DARTS experiment. Band intensities are quantified using densitometry.

Cellular Thermal Shift Assay (CETSA)

CETSA is another label-free method that assesses target engagement in a cellular context. It is based on the principle that ligand binding increases the thermal stability of a protein.

-

Cell Treatment:

-

Culture cells to ~80-90% confluency.

-

Treat the cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in the cell culture incubator.

-

-

Heat Challenge:

-

Harvest the treated cells and resuspend them in a buffer such as PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

-

Analysis of Soluble Proteins:

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

Analyze the levels of a candidate target protein (e.g., Tie2, identified from AP-MS or DARTS) in the soluble fraction by Western blotting.

-

Use an antibody specific to the candidate protein.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blots.

-

Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle- and this compound-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

| Temperature (°C) | Vehicle Control (% Soluble Tie2) | 50 µM this compound (% Soluble Tie2) |

| 40 | 100 | 100 |

| 43 | 98 | 100 |

| 46 | 95 | 99 |

| 49 | 85 | 98 |

| 52 | 60 (Tm) | 92 |

| 55 | 35 | 75 (Tm) |

| 58 | 15 | 50 |

| 61 | 5 | 25 |

| 64 | 2 | 10 |

Table 3: Hypothetical quantitative data from a CETSA experiment for the candidate target Tie2. Tm indicates the melting temperature.

Conclusion and Future Directions

The identification of molecular targets for natural products like this compound is a pivotal step in the drug discovery process. This guide has provided a framework for initiating such studies, offering detailed protocols for AP-MS, DARTS, and CETSA. While the Ang2/Tie2 signaling pathway is presented as a plausible hypothetical target based on existing literature for related compounds, the unbiased nature of AP-MS and DARTS may reveal entirely novel targets and mechanisms of action. The validation of any identified targets through orthogonal assays, such as enzymatic assays, surface plasmon resonance (SPR), and functional cellular assays, will be critical for confirming the biological relevance of the this compound-target interaction. The successful identification and validation of this compound's targets will pave the way for its further development as a chemical probe or therapeutic lead.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Affinity purification in target identification: the specificity challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Versatility of Cycloechinulin Derivatives: A Technical Guide for Researchers

An in-depth exploration of the isolation, synthesis, biological activities, and mechanisms of action of Cycloechinulin and its derivatives, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The this compound family of fungal metabolites, characterized by a core indole (B1671886) diketopiperazine structure, represents a rich source of chemical diversity with a wide array of promising biological activities. This technical guide provides a detailed overview of these compounds, with a focus on their potential as therapeutic agents. We present a compilation of their antiviral, anticancer, and anti-inflammatory properties, supported by quantitative data. Furthermore, this guide offers detailed experimental protocols for their isolation and synthesis, and delves into their mechanisms of action by visualizing their interactions with key cellular signaling pathways.

Quantitative Biological Activity of Neoechinulin Derivatives

The biological activities of this compound derivatives, particularly the neoechinulins, have been evaluated across various assays. The following tables summarize the key quantitative data, providing a comparative overview of their potency.

Table 1: Antiviral Activity of Neoechinulin B and its Derivatives

| Compound | Anti-HCV IC50 (µM) | Anti-HCV IC90 (µM) | Anti-HCV CC50 (µM) | Anti-SARS-CoV-2 IC50 (µM) | Anti-SARS-CoV-2 IC90 (µM) | Anti-SARS-CoV-2 CC50 (µM) |

| Neoechinulin B (1a) | 4.7 | >20 | >20 | 32.9 | 45.6 | >50 |

| Derivative 1c | 0.0059 | - | >20 | 12.0 | 20.2 | >50 |

| Derivative 1d | 1.4 | - | >20 | 7.9 | 15.1 | >50 |

| Derivative 1h | 2.7 | - | >20 | 18.4 | 33.7 | >50 |

| Derivative 1j | 2.0 | - | >20 | 19.3 | 32.0 | >50 |

| Derivative 1l | 1.2 | 6.5 | >20 | 16.9 | 24.5 | >50 |

| Derivative 1n | 1.6 | 9.7 | >20 | - | - | - |

| Derivative 1p | 0.26 | 1.9 | >20 | - | - | - |

Data compiled from a study on the synthesis and antiviral activities of Neoechinulin B and its derivatives.[1][2]

Table 2: Anticancer Activity of Neoechinulin Derivatives

| Compound | Cell Line | IC50 (µM) |

| Neoechinulin A | PANC-1 (Pancreatic) | 23.4 |

| Rubrumline P | PANC-1 (Pancreatic) | 25.8 |

Data from a study on the therapeutic potential of neoechinulins.[3]

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from fungal cultures and a general procedure for the synthesis of Neoechinulin B derivatives.

Isolation of this compound from Aspergillus ochraceus

This protocol describes the extraction and purification of this compound from the mycelial mat of the fungus Aspergillus ochraceus.

1. Fungal Culture:

- Grow Aspergillus ochraceus on Sabouraud's agar (B569324) plates at 298 K (25°C) for 10-14 days.

2. Extraction:

- Wash the resulting mycelial mat with distilled water (4 x 5 ml).

- Combine the aqueous extracts and reduce the volume under vacuum.

- The crude extract will contain this compound.

3. Purification:

- Subject the crude extract to column chromatography on silica (B1680970) gel.

- Elute with a gradient of chloroform-methanol to separate the components.

- Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

- Combine the pure fractions and evaporate the solvent to yield crystalline this compound.[4]

Synthesis of Neoechinulin B Derivatives

This protocol outlines a two-step synthetic approach to the diketopiperazine scaffold of Neoechinulin B and its derivatives.[1]

Step 1: Base-Induced Coupling

- To a solution of an appropriate aldehyde (1.0 eq) and 1,4-diacetyl-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione (1.2 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium tert-butoxide (t-BuOK) (1.5 eq) at room temperature under an argon atmosphere.

- Stir the reaction mixture for the appropriate time until the reaction is complete (monitored by TLC).

- Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

- Extract the mixture with ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.

- Purify the residue by silica gel column chromatography to afford the coupled product.

Step 2: Elimination Reaction

- To a solution of the coupled product from Step 1 in anhydrous tetrahydrofuran (B95107) (THF), add tetra-n-butylammonium fluoride (B91410) (TBAF) (1.0 M solution in THF, 2.0 eq).

- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

- Quench the reaction with water and extract with ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

- Purify the residue by silica gel column chromatography to yield the desired Neoechinulin B derivative.

Signaling Pathway Modulation

Neoechinulin A has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

Neoechinulin A has been demonstrated to inhibit the activation of NF-κB in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action blocks the translocation of the p65 subunit of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB pathway by Neoechinulin A.

Inhibition of the p38 MAPK Signaling Pathway

Neoechinulin A has also been found to selectively inhibit the phosphorylation of p38 MAPK in LPS-stimulated macrophages, without affecting the phosphorylation of other MAPKs like ERK and JNK. By inhibiting the activation of p38, Neoechinulin A further contributes to the suppression of the inflammatory response.

Caption: Inhibition of the p38 MAPK pathway by Neoechinulin A.

Experimental Workflow for Assessing Anti-Inflammatory Activity

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of this compound derivatives in a cell-based assay.

Caption: Workflow for evaluating anti-inflammatory activity.

References

Methodological & Application

Application Notes and Protocols for the Purification of Cycloechinulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloechinulin is a diketopiperazine indole (B1671886) alkaloid produced by various fungi, notably from the Aspergillus genus. As a secondary metabolite, it holds potential for various biological activities, making its efficient purification a critical step for further research and development. These application notes provide detailed protocols for the purification of this compound from fungal cultures using a combination of extraction, column chromatography, and High-Performance Liquid Chromatography (HPLC), followed by a final recrystallization step.

Section 1: Extraction of Crude this compound from Aspergillus Mycelium

This protocol outlines the initial extraction of this compound from fungal mycelia, a common source for this compound.

Experimental Protocol: Extraction

-

Fungal Culture: Cultivate the selected Aspergillus strain (e.g., Aspergillus ochraceus) on a suitable solid or in a liquid medium to generate a sufficient biomass of mycelium.

-

Harvesting: After an appropriate incubation period, harvest the mycelial mat from the culture medium. For solid cultures, scrape the mycelium from the agar (B569324) surface. For liquid cultures, separate the mycelium from the broth by filtration.

-

Drying and Grinding: Lyophilize (freeze-dry) or oven-dry the mycelial biomass at a low temperature (e.g., 40-50 °C) to remove water. Once dried, grind the mycelium into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Suspend the dried mycelial powder in a suitable organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for extracting indole alkaloids.[1] A solvent-to-biomass ratio of 10:1 (v/w) is recommended.

-

Perform the extraction by maceration with stirring or by using a Soxhlet apparatus for several hours. For enhanced efficiency, ultrasonic-assisted extraction can also be employed.

-

-

Filtration and Concentration:

-

Separate the solvent extract from the mycelial debris by vacuum filtration.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound and other secondary metabolites.

-

Section 2: Purification by Silica (B1680970) Gel Column Chromatography

Column chromatography is employed as the initial purification step to separate this compound from other compounds in the crude extract based on polarity.

Experimental Protocol: Column Chromatography

-

Column Preparation:

-

Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent, such as hexane (B92381).

-

Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped. The amount of silica gel should be approximately 30-50 times the weight of the crude extract.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane (B109758) or chloroform).

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

-

Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

-

-

Elution:

-

Elute the column with a solvent gradient of increasing polarity. A common gradient system for indole alkaloids is a mixture of a non-polar solvent (e.g., hexane or chloroform) and a more polar solvent (e.g., ethyl acetate or methanol).

-

Start with 100% non-polar solvent and gradually increase the percentage of the polar solvent. For example, a gradient of chloroform-methanol (from 100:0 to 90:10) can be effective.[2]

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate in separate tubes.

-

Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify those containing this compound. A suitable TLC mobile phase would be a mixture similar to the column elution solvent.

-

Pool the fractions containing the compound of interest.

-

-

Concentration: Evaporate the solvent from the pooled fractions to obtain a partially purified this compound extract.

Section 3: High-Performance Liquid Chromatography (HPLC) Purification

Preparative HPLC is a high-resolution technique used for the final purification of this compound to achieve high purity.

Analytical HPLC Method Development

Prior to preparative HPLC, an analytical method is developed to determine the optimal separation conditions.

Table 1: Analytical HPLC Parameters for this compound

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Methanol with 0.1% Formic Acid |

| Gradient | 70% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | Approximately 10-15 minutes (Varies with exact conditions) |

Preparative HPLC Protocol

The conditions from the analytical method are scaled up for preparative purification.

Table 2: Preparative HPLC Parameters for this compound

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 20 x 250 mm, 10 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Methanol with 0.1% Formic Acid |

| Gradient | Scaled from analytical method (e.g., 70% B to 90% B over 20 minutes) |

| Flow Rate | 15-20 mL/min (scaled from analytical) |

| Detection | UV at 280 nm |

| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |

| Fraction Collection | Triggered by UV signal corresponding to the this compound peak |

-

Sample Preparation: Dissolve the partially purified extract from column chromatography in the initial mobile phase composition.

-

Purification: Inject the sample onto the preparative HPLC system and run the scaled-up gradient.

-

Fraction Collection: Collect the fraction corresponding to the this compound peak as detected by the UV detector.

-

Purity Analysis: Analyze the purity of the collected fraction using the analytical HPLC method.

-

Solvent Evaporation: Remove the solvent from the purified fraction under reduced pressure.

Table 3: Expected Quantitative Data for this compound Purification

| Parameter | Typical Value |

| Retention Time (Analytical) | 12.5 ± 1.5 min |

| Purity after Preparative HPLC | >98% |

| Overall Yield | 0.5 - 2.0% (from dried mycelium) |

Note: Yield and retention times are estimates and can vary based on the fungal strain, culture conditions, and specific chromatographic parameters.

Section 4: Recrystallization

Recrystallization is the final step to obtain highly pure, crystalline this compound.

Experimental Protocol: Recrystallization

-